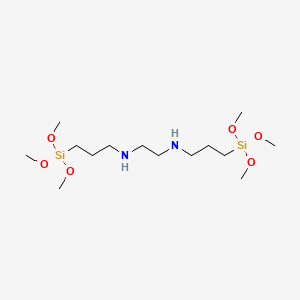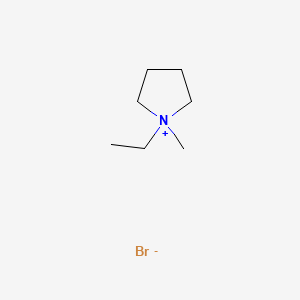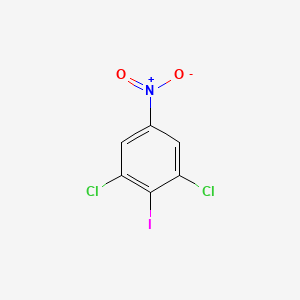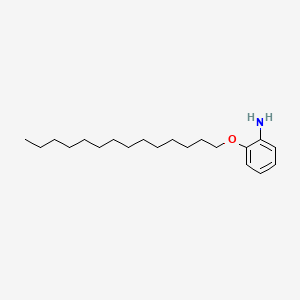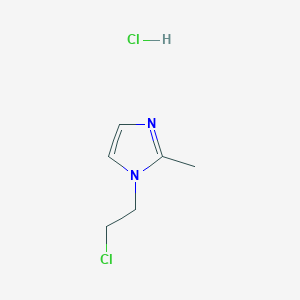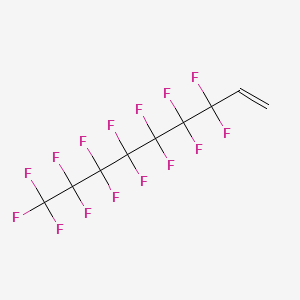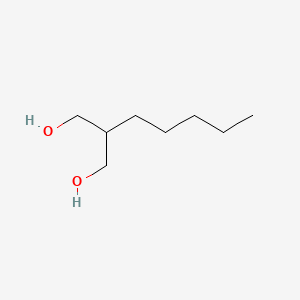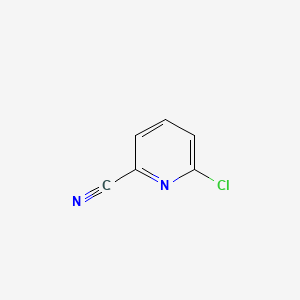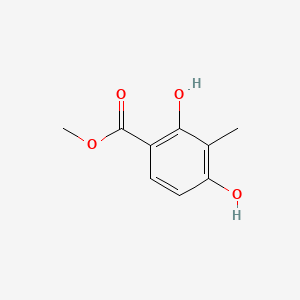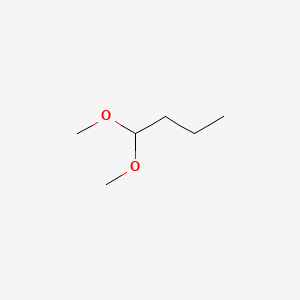
1,1-Dimethoxybutane
描述
1,1-Dimethoxybutane is an organic compound with the molecular formula C6H14O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is also known by its IUPAC name, butane, 1,1-dimethoxy .
准备方法
1,1-Dimethoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of butanal with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the acetal . Industrial production methods often involve similar processes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity .
化学反应分析
1,1-Dimethoxybutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanoic acid or other oxidized derivatives.
Reduction: The compound can be reduced to form butanol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,1-Dimethoxybutane has several applications in scientific research:
Chemistry: It is used as a solvent and as a reagent in organic synthesis.
Biology: The compound is used in the preparation of various biological samples and in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,1-dimethoxybutane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methoxy groups can donate electron density, making the compound reactive towards electrophiles. Conversely, the butane backbone can stabilize carbocations, making it reactive towards nucleophiles. These properties allow this compound to participate in a wide range of chemical transformations .
相似化合物的比较
1,1-Dimethoxybutane can be compared to other similar compounds such as:
1,1-Dimethoxyethane: Similar structure but with a shorter carbon chain.
1,1-Dimethoxypropane: Similar structure but with a three-carbon chain.
1,1-Dimethoxyhexane: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific reactivity and physical properties, which make it suitable for particular applications that other similar compounds may not be able to fulfill .
属性
IUPAC Name |
1,1-dimethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-4-5-6(7-2)8-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKUKLGGGNLHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196251 | |
| Record name | Butane, 1,1-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-87-4 | |
| Record name | Butane, 1,1-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,1-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4461-87-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-hydroxy-3-methyl-1,1-dimethoxybutane in organic synthesis?
A1: 3-Hydroxy-3-methyl-1,1-dimethoxybutane acts as a valuable reagent for dimethylchromenylation, facilitating the synthesis of compounds featuring the 2,2-dimethylchromene moiety. This structural motif is frequently encountered in natural products, highlighting the reagent's utility in natural product synthesis. [, ]
Q2: How is 3-hydroxy-3-methyl-1,1-dimethoxybutane synthesized?
A2: The synthesis of 3-hydroxy-3-methyl-1,1-dimethoxybutane involves a two-step process. Initially, acetone and methyl formate undergo a Claisen condensation reaction. Subsequently, the product of this condensation reacts with methyl magnesium bromide (a Grignard reagent) to yield the desired 3-hydroxy-3-methyl-1,1-dimethoxybutane. This synthetic route achieves an overall yield of 44.8%. []
Q3: Can you provide specific examples of compounds synthesized using 3-hydroxy-3-methyl-1,1-dimethoxybutane?
A3: Yes, this reagent has been successfully employed in the synthesis of various dimethylchromenes, including naturally occurring compounds like lonchocarpin, jacareubin, and evodionol methyl ether. These syntheses demonstrate the practical application of 3-hydroxy-3-methyl-1,1-dimethoxybutane in constructing complex structures found in nature. []
Q4: Beyond dimethylchromenylation, has 1,1-dimethoxybutane been used in other synthetic applications?
A4: Research indicates that a derivative of this compound, 4-chloro-1,1-dimethoxybutane, played a key role in the enantiospecific total synthesis of (+)-crispine A and its enantiomer (-)-crispine A. This synthesis utilized a Pictet-Spengler bis-cyclization reaction, highlighting the versatility of this compound derivatives in constructing diverse molecular frameworks. []
Q5: Are there alternative reagents for dimethylchromenylation, and how does 3-hydroxy-3-methyl-1,1-dimethoxybutane compare?
A5: While citral traditionally serves as a dimethylchromenylation reagent, 3-hydroxy-3-methyl-1,1-dimethoxybutane offers a stable and readily accessible alternative. Notably, both citral acetal and 3-methyl-1,1-dimethoxybut-2-ene can be used interchangeably with their corresponding aldehydes in this reaction. This flexibility expands the options available to chemists for synthesizing dimethylchromenes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



